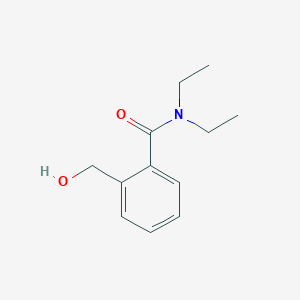
N,N-Diethyl-2-(hydroxymethyl)benzamide
Beschreibung
N,N-Diethyl-2-(hydroxymethyl)benzamide is a benzamide derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 2-position of the benzene ring and N,N-diethyl groups on the amide nitrogen. This compound is notable for its structural versatility, enabling applications in medicinal chemistry, catalysis, and agrochemicals. The hydroxymethyl group enhances hydrogen-bonding capacity and solubility, distinguishing it from analogues with non-polar substituents .
Eigenschaften
CAS-Nummer |
103258-38-4 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N,N-diethyl-2-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-8-6-5-7-10(11)9-14/h5-8,14H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LKTLWIYQSSOUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-m-toluamide (DEET)
- Structure : Methyl group at the 3-position (meta) of the benzene ring.
- Key Differences: Bioactivity: DEET is a widely used insect repellent. Comparative studies show that N,N-diethyl-2-(hydroxymethyl)benzamide and DEET exhibit similar repellent efficacy against Anopheles and Aedes mosquitoes. However, DEET’s methyl group confers higher volatility, whereas the hydroxymethyl group may improve skin adhesion and reduce evaporation . Metabolism: DEET undergoes N-deethylation and oxidation of the methyl group to hydroxymethyl and aldehyde derivatives.
N,N-Diethyl-2-(methylthio)benzamide
- Structure : Methylthio (-SMe) group at the 2-position.
- Key Differences: Reactivity: The methylthio group is electron-rich and lipophilic, facilitating participation in radical reactions and metal-catalyzed cross-couplings. This contrasts with the hydroxymethyl group, which is more polar and prone to oxidation or hydrogen bonding. Applications: Used as an intermediate in synthesizing furanylbenzamide inhibitors (e.g., SHP2 phosphatase inhibitors). The methylthio group’s stability under basic conditions makes it preferable for organometallic reactions, whereas the hydroxymethyl group is suited for hydrophilic interactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : N,O-bidentate directing group with a branched hydroxyalkyl chain.
- Key Differences :
- Catalytic Utility : Both compounds act as directing groups in metal-catalyzed C–H functionalization. However, the branched hydroxyalkyl chain in this analogue forms a rigid double five-membered chelate, enhancing regioselectivity in catalytic cycles. The linear hydroxymethyl group in this compound may offer greater conformational flexibility but lower stereochemical control .
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide
- Structure : Trifluoromethyl (-CF$_3$) group at the 2-position.
- Key Differences: Electronic Effects: The electron-withdrawing -CF$3$ group increases electrophilicity of the amide carbonyl, enhancing stability against hydrolysis. This contrasts with the electron-donating diethylamino group in this compound, which may reduce oxidative stability. Applications: Used as a pesticide intermediate. The -CF$3$ group improves lipid solubility and bioavailability, whereas the hydroxymethyl group prioritizes water solubility .
Tabulated Comparison of Key Properties
Research Implications
- Catalysis : The hydroxymethyl group’s hydrogen-bonding capability positions this compound as a promising ligand for transition-metal catalysts, though steric bulkier analogues may offer better stereocontrol .
- Drug Design: Substituting methylthio or trifluoromethyl groups could optimize pharmacokinetics (e.g., blood-brain barrier penetration), whereas hydroxymethyl derivatives may improve solubility for intravenous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


